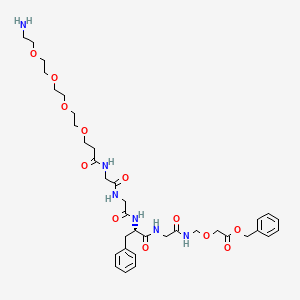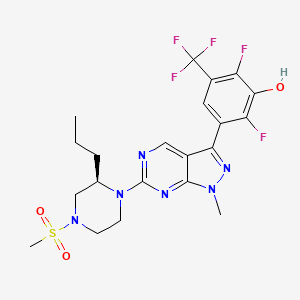
Hsd17B13-IN-20
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsd17B13-IN-20 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and plays a significant role in the metabolism of steroids and lipids. HSD17B13 has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) due to its involvement in the progression of these liver diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to scale up the process efficiently. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain high-purity product. The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound .
化学反应分析
Types of Reactions: Hsd17B13-IN-20 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
科学研究应用
Hsd17B13-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Investigated for its effects on cellular processes involving lipid droplets and steroid metabolism.
Medicine: Explored as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH by inhibiting HSD17B13 activity.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new inhibitors of HSD17B13
作用机制
Hsd17B13-IN-20 exerts its effects by binding to the active site of HSD17B13, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of substrates involved in lipid and steroid metabolism, leading to a reduction in lipid droplet formation and accumulation in hepatocytes. The molecular targets and pathways involved include the regulation of lipid metabolism genes and the modulation of inflammatory responses in the liver .
相似化合物的比较
Hsd17B13-IN-17: Another inhibitor of HSD17B13 with a similar mechanism of action but different chemical structure.
Hsd17B13-IN-23: A structurally related compound with comparable inhibitory effects on HSD17B13.
Uniqueness of Hsd17B13-IN-20: this compound is unique due to its high selectivity and potency in inhibiting HSD17B13. It has been shown to effectively reduce lipid accumulation in hepatocytes and mitigate the progression of liver diseases in preclinical models. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .
属性
分子式 |
C21H23F5N6O3S |
|---|---|
分子量 |
534.5 g/mol |
IUPAC 名称 |
2,6-difluoro-3-[1-methyl-6-[(2R)-4-methylsulfonyl-2-propylpiperazin-1-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C21H23F5N6O3S/c1-4-5-11-10-31(36(3,34)35)6-7-32(11)20-27-9-13-17(29-30(2)19(13)28-20)12-8-14(21(24,25)26)16(23)18(33)15(12)22/h8-9,11,33H,4-7,10H2,1-3H3/t11-/m1/s1 |
InChI 键 |
IBOGSVYJIKXNSL-LLVKDONJSA-N |
手性 SMILES |
CCC[C@@H]1CN(CCN1C2=NC=C3C(=NN(C3=N2)C)C4=CC(=C(C(=C4F)O)F)C(F)(F)F)S(=O)(=O)C |
规范 SMILES |
CCCC1CN(CCN1C2=NC=C3C(=NN(C3=N2)C)C4=CC(=C(C(=C4F)O)F)C(F)(F)F)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


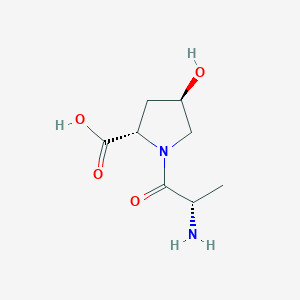

![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
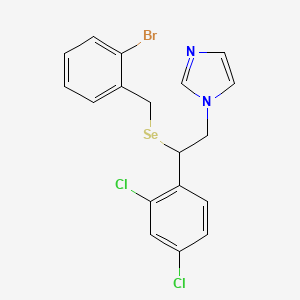
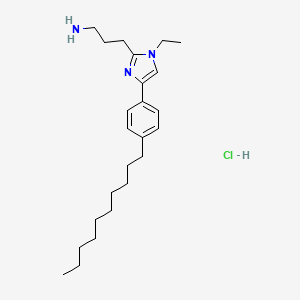
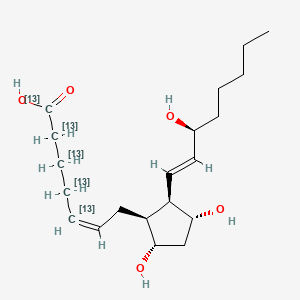
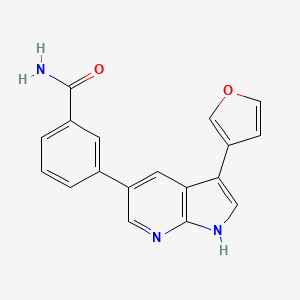
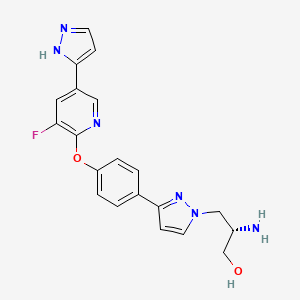

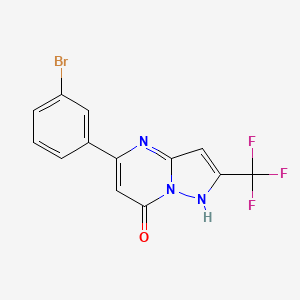
![4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
